molecular formula C11H15N3O B7725982 4-(5-amino-1H-benzimidazol-2-yl)butan-2-ol

4-(5-amino-1H-benzimidazol-2-yl)butan-2-ol

Cat. No.: B7725982
M. Wt: 205.26 g/mol
InChI Key: PKDKOMSASKISIZ-UHFFFAOYSA-N
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Description

4-(5-Amino-1H-benzimidazol-2-yl)butan-2-ol is a chemical compound that features a benzimidazole ring substituted with an amino group and a butanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-amino-1H-benzimidazol-2-yl)butan-2-ol typically involves the condensation of o-phenylenediamine with butanal, followed by cyclization and subsequent functional group modifications. The reaction conditions often require acidic or basic catalysts to facilitate the formation of the benzimidazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The scalability of these methods ensures the compound can be produced in large quantities for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-(5-Amino-1H-benzimidazol-2-yl)butan-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(5-Amino-1H-benzimidazol-2-yl)butan-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-amino-1H-benzimidazol-2-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor functions. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

  • Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate
  • 2-(4-aminophenyl)-1H-benzimidazol-5-amine
  • 4-(1H-benzimidazol-2-yl)benzaldehyde

Comparison: 4-(5-Amino-1H-benzimidazol-2-yl)butan-2-ol is unique due to its butanol side chain, which imparts distinct physicochemical properties compared to similar compounds. This structural feature enhances its solubility and reactivity, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

4-(6-amino-1H-benzimidazol-2-yl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-7(15)2-5-11-13-9-4-3-8(12)6-10(9)14-11/h3-4,6-7,15H,2,5,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDKOMSASKISIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=NC2=C(N1)C=C(C=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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